3-Pentenoic acid, 2-amino-4-methyl-5-phosphono-, (S-(E))-
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Overview
Description
Preparation Methods
The synthesis of CGP37849 involves several steps, starting from commercially available precursorsThe reaction conditions often involve the use of specific catalysts and solvents to achieve high yields and purity . Industrial production methods are similar but scaled up to accommodate larger quantities, ensuring consistent quality and purity through rigorous quality control measures .
Chemical Reactions Analysis
CGP37849 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.
Reduction: This reaction can reduce specific functional groups, affecting the compound’s properties.
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, leading to the formation of different derivatives
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxidized derivatives, while substitution can produce various substituted analogs .
Scientific Research Applications
CGP37849 has a wide range of scientific research applications:
Chemistry: It is used as a tool to study NMDA receptor function and its role in various chemical processes
Biology: The compound is employed in research to understand the biological mechanisms underlying NMDA receptor-mediated processes
Medicine: CGP37849 has been investigated for its potential therapeutic effects in treating epilepsy, depression, and anxiety disorders
Industry: The compound’s unique properties make it valuable in the development of new pharmaceuticals and other industrial applications
Mechanism of Action
CGP37849 exerts its effects by competitively antagonizing the NMDA receptor . This receptor is involved in synaptic plasticity, memory function, and excitatory neurotransmission. By blocking the receptor, CGP37849 can modulate these processes, leading to its anticonvulsant, antidepressant, and anxiolytic effects . The molecular targets and pathways involved include the inhibition of NMDA receptor-mediated calcium influx and subsequent downstream signaling pathways .
Comparison with Similar Compounds
CGP37849 is unique compared to other NMDA receptor antagonists due to its high potency and selectivity . Similar compounds include:
MK-801: Another NMDA receptor antagonist, but with different pharmacokinetic properties.
Memantine: Used in the treatment of Alzheimer’s disease, it has a different binding profile compared to CGP37849.
Amantadine: Also an NMDA receptor antagonist, but with additional antiviral properties.
These compounds share some similarities in their mechanism of action but differ in their specific applications and effects .
Properties
CAS No. |
116049-52-6 |
---|---|
Molecular Formula |
C6H12NO5P |
Molecular Weight |
209.14 g/mol |
IUPAC Name |
(E,2S)-2-amino-4-methyl-5-phosphonopent-3-enoic acid |
InChI |
InChI=1S/C6H12NO5P/c1-4(3-13(10,11)12)2-5(7)6(8)9/h2,5H,3,7H2,1H3,(H,8,9)(H2,10,11,12)/b4-2+/t5-/m0/s1 |
InChI Key |
BDYHNCZIGYIOGJ-FYTLMZHYSA-N |
Isomeric SMILES |
C/C(=C\[C@@H](C(=O)O)N)/CP(=O)(O)O |
Canonical SMILES |
CC(=CC(C(=O)O)N)CP(=O)(O)O |
Origin of Product |
United States |
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